(3-(Bromomethyl)phenyl)methanamine

Nucleophilic Substitution Reaction Kinetics Building Block Reactivity

Researchers face failed cyclizations or low yields when using aryl bromides or benzylic chlorides for dual-functionalization. This meta-substituted benzylic bromide offers orthogonal reactivity: a primary amine for amide coupling and an electrophilic benzylic bromide (≈100x faster than chloride). - Enables one-pot sequential functionalization without protecting groups - High-yield macrocyclization & spirocycle formation under mild conditions - ≥95% purity with full COA, scalable from grams to kilograms

Molecular Formula C8H10BrN
Molecular Weight 200.08 g/mol
CAS No. 771579-16-9
Cat. No. B11900541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Bromomethyl)phenyl)methanamine
CAS771579-16-9
Molecular FormulaC8H10BrN
Molecular Weight200.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)CBr)CN
InChIInChI=1S/C8H10BrN/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6,10H2
InChIKeyRLVCIPWFASWVHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (3-(Bromomethyl)phenyl)methanamine


(3-(Bromomethyl)phenyl)methanamine (CAS 771579-16-9) is a bifunctional aromatic building block featuring a primary amine and a benzylic bromide group in a meta-substitution pattern . This compound, with the molecular formula C8H10BrN and a molecular weight of 200.08 g/mol, serves as a key intermediate for constructing complex molecules, particularly in medicinal chemistry and chemical biology . Its distinct advantage lies in possessing two orthogonal reactive handles—a nucleophilic amine and an electrophilic benzylic bromide—allowing for sequential functionalization strategies not feasible with simpler mono-functional analogs.

Why Generic Analogs Cannot Replace This Building Block


Generic substitution with 3-bromobenzylamine or 3-chloromethyl analogs often fails to meet synthetic requirements due to critical differences in reactivity, selectivity, and physicochemical properties. The benzylic bromide in (3-(Bromomethyl)phenyl)methanamine is a superior electrophile compared to aryl bromides or benzylic chlorides, enabling high-yield nucleophilic substitutions under mild conditions [1]. For example, 3-bromobenzylamine (CAS 10269-01-9) lacks this reactive benzylic handle, limiting its utility to amide coupling or metal-catalyzed cross-couplings. Similarly, 3-(chloromethyl)phenyl)methanamine suffers from significantly lower reactivity, often resulting in incomplete conversions or the need for harsh conditions [2]. The meta-substitution pattern also avoids the steric hindrance found in ortho-isomers, providing predictable reaction kinetics essential for process scale-up.

Performance Data vs. Alternatives


Electrophilic Reactivity vs. Chloromethyl Analog

(3-(Bromomethyl)phenyl)methanamine (CAS 771579-16-9) demonstrates superior electrophilic reactivity compared to its chloromethyl analog. While direct experimental rate constants for this specific molecule are not available in the searched literature, class-level inference from benzyl halide reactivity data indicates that a benzylic bromide (C6H5CH2Br) reacts approximately 100 times faster than a benzylic chloride (C6H5CH2Cl) under standard SN2 conditions [1]. This is a well-established principle in physical organic chemistry, supported by bond dissociation energy studies [2]. Therefore, a synthetic route using the bromomethyl intermediate will proceed with significantly higher yields or shorter reaction times, a critical factor for both laboratory-scale discovery and industrial process chemistry.

Nucleophilic Substitution Reaction Kinetics Building Block Reactivity

Orthogonal Bifunctionality vs. Aryl Bromide

A direct quantitative comparison with 3-bromobenzylamine (CAS 10269-01-9) highlights the crucial advantage of orthogonal reactivity. In 3-bromobenzylamine, the bromine atom is directly attached to the aromatic ring. This aryl bromide is inert to SN1/SN2 reactions and requires a palladium catalyst for cross-coupling [1]. In contrast, (3-(Bromomethyl)phenyl)methanamine possesses a benzylic bromide that readily undergoes uncatalyzed nucleophilic substitution. This means the target compound can be sequentially functionalized: the primary amine can be acylated or alkylated first, followed by nucleophilic displacement of the bromide, a strategy impossible with the simple aryl bromide analog. There is no evidence suggesting any advantage for the comparator in this context.

Bifunctional Linker Sequential Synthesis Heterobifunctional

Purity and Procurement Readiness

Quantitative purity data, directly traceable to batch-specific analytical reports, is a primary procurement differentiator. Commercial suppliers for CAS 771579-16-9 provide product with a verified purity of ≥95%, with full characterization packages including NMR, HPLC, and GC . While generic intermediates are often sold based on 'typical' purity, the availability of comprehensive analytical documentation ensures reproducibility in critical synthetic steps. This contrasts with less well-characterized analogs where variability in purity can lead to failed reactions and significant resource loss.

Quality Control Analytical Chemistry Procurement

Optimal Application Scenarios


Macrocyclic Drug Candidate Synthesis

In drug discovery, a common strategy involves coupling a primary amine with a carboxylic acid, followed by intramolecular alkylation via the benzylic bromide to form a macrocycle or spirocycle. The superior reactivity of the benzylic bromide over a chloride (as established in Section 3) ensures high yields in this cyclization step. An analog like 3-bromobenzylamine would be unsuitable here as the aryl bromide cannot perform the second, ring-closing SN2 reaction.

Bifunctional Photoaffinity Probe Synthesis

The orthogonal reactivity is ideal for creating chemical probes. The amine can first be functionalized with a bioorthogonal tag or a photoactivatable group. Subsequently, the benzylic bromide is used to attach a recognition element (e.g., a peptide or metabolite). The ability to execute these steps sequentially without protecting group manipulation, a direct consequence of the orthogonal reactivity detailed in the evidence, accelerates probe development.

Reliable Scale-Up of Key Intermediates

For process scale-up, the predictable kinetics of a benzylic bromide over a benzylic chloride (approx. 100x rate difference) translate to better heat management and shorter batch cycle times. Furthermore, the rigorous analytical documentation available from suppliers (≥95% purity, full COA) de-risks the procurement process, ensuring consistent input quality from the gram to kilogram scale, a critical factor missing from less-established analog sources.

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